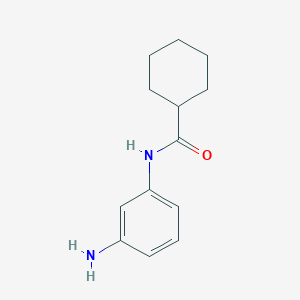
4-(Aminometil)-2-etoxifenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-ethoxyphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which also bears an ethoxy substituent
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target native amino acids in proteins and their applications in antibody–drug conjugates
Mode of Action
It’s worth noting that compounds with similar structures have been reported to interact with their targets and cause changes at the molecular level . For instance, some compounds inhibit cell wall synthesis or target DNA
Biochemical Pathways
Similar compounds have been known to affect various metabolic pathways . The exact pathways and their downstream effects influenced by this compound need to be investigated further.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties These studies provide insights into the compound’s bioavailability and its impact on the body
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular levels
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-ethoxyphenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the reaction of 4-hydroxy-2-ethoxybenzaldehyde with an amine, followed by reduction with sodium borohydride, yields the desired product . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of 4-(Aminomethyl)-2-ethoxyphenol may involve catalytic hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of nitro or imine intermediates to the corresponding amine . This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxyphenyl)aminomethyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylaminomethyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
4-(Aminomethyl)-2-ethoxyphenol is unique due to the presence of both an aminomethyl and an ethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-(aminomethyl)-2-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLKKUFQLKYMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588275 |
Source


|
| Record name | 4-(Aminomethyl)-2-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90643-06-4 |
Source


|
| Record name | 4-(Aminomethyl)-2-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)


![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)
